molecular formula C18H19Cl2N3O2 B2468911 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2320417-60-3

2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B2468911
CAS No.: 2320417-60-3
M. Wt: 380.27
InChI Key: JIBSTJOLISWJKI-UHFFFAOYSA-N
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Description

2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 2,4-dichlorobenzoyl group and a pyridazinone moiety, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. One common method includes:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of 2,4-Dichlorobenzoyl Group: The piperidine ring is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the 2,4-dichlorobenzoyl-substituted piperidine.

    Formation of Pyridazinone Moiety: The final step involves the reaction of the substituted piperidine with a suitable pyridazinone precursor under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
  • 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-chloropyridazin-3(2H)-one
  • 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-ethylpyridazin-3(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine and pyridazinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2/c1-12-2-5-17(24)23(21-12)11-13-6-8-22(9-7-13)18(25)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBSTJOLISWJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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